4-(4-Iodoanilino)-3-phenyl-3-buten-2-one
Description
4-(4-Iodoanilino)-3-phenyl-3-buten-2-one is a β-unsaturated ketone featuring a 4-iodoanilino group and a phenyl substituent at the β-position. Its molecular formula is C₁₆H₁₄INO, with a molecular weight of 357.20 g/mol.
The 4-iodoanilino moiety is critical for molecular interactions, such as hydrogen bonding with residues like His 602 or Arg 403 in enzyme active sites, as observed in docking studies of structurally related compounds . Its crystal structure (monoclinic, P2₁/c space group) reveals intermolecular hydrogen bonding (O–H···O and N–H···O), influencing solid-state stability .
Properties
CAS No. |
915372-65-5 |
|---|---|
Molecular Formula |
C16H14INO |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
4-(4-iodoanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3 |
InChI Key |
GWGNYMLCMBNFCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 4-(4-Iodoanilino)-3-phenyl-3-buten-2-one with its analogs:
Pharmacokinetic and Metabolic Profiles
- Absorption and Metabolism: Studies on trans-methyl styryl ketone (MSK; trans-4-phenyl-3-buten-2-one) () reveal rapid presystemic metabolism (>95% first-pass effect) to glycine conjugates (e.g., N-phenylacetyl-L-glycine). This suggests that β-unsaturated ketones like this compound may undergo similar rapid hepatic conjugation, limiting oral bioavailability .
- Topical Absorption : MSK showed >60% skin absorption but negligible systemic exposure due to local metabolism. This property could be leveraged for topical formulations of the target compound to avoid systemic toxicity .
Crystallographic and Solid-State Behavior
- The title compound’s analog, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers along the b-axis. This contrasts with N-(4-Iodophenyl)maleamic acid (), which likely adopts a planar conformation due to the maleamic acid backbone. Such differences impact solubility and formulation stability .
Substituent Effects on Reactivity
- Electron-Withdrawing Groups: The 4-iodoanilino group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael addition). This reactivity is reduced in analogs with electron-donating groups like 3,4-dimethoxyphenyl .
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